N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide
Overview
Description
N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of carbamothioyl derivatives. This compound is characterized by the presence of a benzamide group, a carbamothioyl group, and a chlorobenzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thioureas.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its inhibitory effects on enzymes such as carbonic anhydrases.
Medicine: Explored for its potential as a therapeutic agent due to its enzyme inhibition properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes. For instance, it has been shown to inhibit carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can affect various physiological processes, including pH regulation and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- N-[(3-benzamidophenyl)carbamothioyl]-4-methoxybenzamide
- N-[(3-benzamidophenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the benzamide and carbamothioyl groups contribute to its enzyme inhibition capabilities.
Properties
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-16-8-6-15(7-9-16)20(27)25-21(28)24-18-12-10-17(11-13-18)23-19(26)14-4-2-1-3-5-14/h1-13H,(H,23,26)(H2,24,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGDEOQGGQNXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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